molecular formula C18H19F3N2O2S B13406161 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

Cat. No.: B13406161
M. Wt: 384.4 g/mol
InChI Key: OTLRYPZOEZYXJK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents . This compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased metabolic stability and lipophilicity.

Preparation Methods

The synthesis of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide typically involves multiple steps, starting from the phenothiazine core. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:

These interactions affect neurotransmitter pathways, leading to the therapeutic effects observed in clinical settings.

Comparison with Similar Compounds

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide can be compared with other phenothiazine derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide

InChI

InChI=1S/C18H19F3N2O2S/c1-23(2,24)11-5-10-22-14-6-3-4-7-16(14)26(25)17-9-8-13(12-15(17)22)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

OTLRYPZOEZYXJK-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F)[O-]

Origin of Product

United States

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